molecular formula C8H9BrN2O3 B13592353 2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol

2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol

Cat. No.: B13592353
M. Wt: 261.07 g/mol
InChI Key: WUEINPQYQVLXMM-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrN2O3. This compound is characterized by the presence of an amino group, a bromine atom, and a nitro group attached to a phenyl ring, along with an ethan-1-ol moiety. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol typically involves the nitration of 4-bromoaniline followed by a reduction reaction. The nitration process introduces a nitro group to the aromatic ring, and the subsequent reduction converts the nitro group to an amino group. The final step involves the addition of an ethan-1-ol moiety to the amino group.

    Nitration: 4-Bromoaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 4-bromo-3-nitroaniline.

    Reduction: The nitro group in 4-bromo-3-nitroaniline is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Addition of Ethan-1-ol: The final step involves the reaction of the amino group with an ethan-1-ol derivative under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be further reduced to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can also engage in halogen bonding, further modulating the compound’s effects. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but lacks the nitro group.

    2-Amino-2-(3-nitrophenyl)ethan-1-ol: Similar structure but lacks the bromine atom.

    2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol: Similar structure but with different positioning of the nitro group.

Uniqueness

2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

2-amino-2-(4-bromo-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H9BrN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2

InChI Key

WUEINPQYQVLXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Br

Origin of Product

United States

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